molecular formula C9H9ClO3 B1455924 3-(3-Chlorophenyl)-2-hydroxypropanoic acid CAS No. 139546-79-5

3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Cat. No. B1455924
M. Wt: 200.62 g/mol
InChI Key: LTPLLXQULCUYHJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is an organic compound . It is also known as 3-(3-Chlorophenyl)propionic acid . The molecular formula of this compound is C9H9ClO2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves transformation into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .


Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid can be analyzed using various techniques. For instance, the compound (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, which has a similar structure, crystallizes in the monoclinic space group P21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid include a molecular weight of 184.62 . It is a solid substance with a melting point of 72-76 °C .

Scientific Research Applications

Green Chemistry and Environmental Applications

3-Hydroxypropanoic acid (3-HP), related to the chemical structure of interest, is recognized for its value as a platform chemical with numerous industrial applications. It serves as a precursor in the production of chemicals such as acrylic acid and derivatives used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production methods, aiming for industrially relevant yields (C. Jers et al., 2019). Additionally, the catalytic chemical methods provide eco-sustainable processes leading to 3-HP, highlighting the potential of green chemistry in synthesizing valuable chemical building blocks (C. Pina et al., 2011).

Antimicrobial Agents

Research into novel antibacterial agents has led to the synthesis of derivatives incorporating the chlorophenyl group. One study demonstrated the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria, showcasing the antimicrobial potential of such compounds (Javed Sheikh et al., 2009).

Synthesis of Novel Compounds

The research also includes the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, serving as intermediate products in the synthesis of nonracemic 4-aminochroman-3-ols. This indicates the compound's role in creating complex molecules with potential applications in drug development and other areas (Z. A. Bredikhina et al., 2014).

Crystal Structure Analysis

Further insights into the structural properties of related compounds are provided by the crystal structures of β-halolactic acids, including 3-chloro-2-hydroxypropanoic acid. The study of these structures reveals differing hydrogen bonding patterns, contributing to our understanding of the molecular interactions and stability of such compounds (Matthew N. Gordon et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, ®-(−)-Epichlorohydrin, indicates that it is a combustible liquid, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is fatal if inhaled .

properties

IUPAC Name

3-(3-chlorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLLXQULCUYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2-hydroxypropanoic acid

CAS RN

139546-79-5
Record name 3-(3-chlorophenyl)-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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